molecular formula C22H29N5O6S B2409699 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 369367-20-4

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2409699
CAS No.: 369367-20-4
M. Wt: 491.56
InChI Key: NRPCOUGTVBODMQ-UHFFFAOYSA-N
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Description

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H29N5O6S and its molecular weight is 491.56. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O6S/c1-6-33-22(29)26-9-7-25(8-10-26)17(19-20(28)27-21(34-19)23-13(2)24-27)14-11-15(30-3)18(32-5)16(12-14)31-4/h11-12,17,28H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPCOUGTVBODMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and various functional groups that may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C19H22N5O3SC_{19}H_{22}N_5O_3S with a molecular weight of approximately 445.5 g/mol. The presence of thiazole and triazole moieties is particularly significant as these structures are often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing piperazine and thiazole moieties exhibit various antimicrobial activities . For instance, derivatives similar to this compound have shown effectiveness against different bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects . Compounds with similar configurations have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation.

Anticancer Properties

Emerging studies indicate that derivatives of triazole-thiazole structures may possess anticancer properties . For example, certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound binds favorably to key biological targets such as sterol 14α-demethylase (CYP51), suggesting a potential mechanism for its antifungal activity .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that the compound could reduce tumor growth in animal models when administered at specific dosages, supporting its potential as an anticancer agent .

Data Tables

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AntibacterialPiperazine derivative A12.5
AntifungalTriazole derivative B8.0
AnticancerTriazole-thiazole derivative C27.3

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiazole and triazole structures exhibit significant antimicrobial properties. Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate may demonstrate effectiveness against various bacterial strains due to its structural characteristics that enhance membrane permeability and target bacterial enzymes .

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory effects. Preliminary studies indicate that derivatives of thiazolo-triazoles can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers in cellular models.

Anticancer Potential

Compounds containing piperazine rings have shown promise in anticancer research. For instance, certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. This compound could be explored for similar applications due to its ability to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperazine ring.
  • Introduction of the thiazolo-triazole moiety.
  • Functionalization with the trimethoxyphenyl group.

Detailed characterization methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibited broad-spectrum activity against bacteria,
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerInduced apoptosis in MCF-7 cells ,

Q & A

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., tubulin) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) post-treatment .

What methodologies are suitable for optimizing this compound’s ADMET properties?

Advanced Research Question

  • Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Toxicity : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (3D spheroid models) .

How can computational modeling enhance the design of derivatives with improved efficacy?

Advanced Research Question

  • Molecular Dynamics Simulations : Analyze conformational stability of the piperazine-thiazolo-triazole scaffold in solvent .
  • QSAR Models : Train models using bioactivity data from analogs to predict IC₅₀ values for new derivatives .
  • Free Energy Perturbation (FEP) : Estimate binding energy changes upon substituent modifications .

What experimental controls are critical for ensuring reproducibility in biological assays?

Basic Research Question

  • Positive Controls : Use established inhibitors (e.g., paclitaxel for cytotoxicity, ascorbic acid for oxidative stress assays) .
  • Vehicle Controls : Include DMSO (≤0.1% v/v) to rule out solvent effects .
  • Batch-to-Batch Consistency : Characterize each synthesized batch via HPLC (>95% purity) .

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